Product packaging for Isopropyl 3-bromopropanoate(Cat. No.:CAS No. 100983-10-6)

Isopropyl 3-bromopropanoate

Cat. No.: B3198145
CAS No.: 100983-10-6
M. Wt: 195.05 g/mol
InChI Key: KQNJUTDIDREYGN-UHFFFAOYSA-N
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Description

Significance of Halogenated Esters in Synthetic Chemistry

Halogenated esters are a class of organic compounds that play a crucial role in synthetic chemistry. The presence of a halogen atom, such as bromine, chlorine, or iodine, introduces a reactive site into the molecule, making these compounds excellent precursors for a variety of chemical transformations. The electron-withdrawing nature of the halogen can also influence the reactivity of the nearby ester group.

These compounds are widely used as alkylating agents, allowing for the introduction of an ester-containing moiety onto various nucleophiles. This is a fundamental strategy in the construction of carbon-carbon and carbon-heteroatom bonds, which are the cornerstones of organic synthesis. The versatility of halogenated esters extends to their use in the formation of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. Furthermore, the ester group itself can be readily converted into other functional groups, such as carboxylic acids, amides, or alcohols, adding another layer of synthetic utility.

Historical Context of Bromopropanoate Derivatives in Academic Research

The exploration of bromopropanoate derivatives in academic research has a long history, with early examples of their preparation dating back to the early 20th century. For instance, the synthesis of ethyl β-bromopropionate, a closely related compound to isopropyl 3-bromopropanoate (B1231587), was described in Organic Syntheses as early as 1923. libretexts.org These early preparations laid the groundwork for the broader investigation of this class of compounds.

Initially, research focused on the fundamental reactivity of these molecules, including their substitution and elimination reactions. Over time, as the tools and methodologies of organic synthesis became more sophisticated, the applications of bromopropanoate derivatives expanded significantly. They became recognized as valuable intermediates in the synthesis of a variety of organic compounds. Reviews on arylpropionic acid derivatives, a class of compounds with significant biological activity, often highlight the importance of functionalized propionic acid precursors in their synthesis. nih.govlibretexts.org The development of methods for preparing 3-bromopropionate compounds, as detailed in various patents, underscores their continued relevance as versatile intermediates whose bromine atom can be displaced by a wide range of nucleophiles to generate diverse molecular architectures. youtube.com

Overview of Isopropyl 3-Bromopropanoate as a Versatile Synthetic Building Block

This compound, with the chemical formula C₆H₁₁BrO₂, is a colorless liquid that serves as a prime example of a versatile synthetic building block. Its utility stems from the presence of two key functional groups: the isopropyl ester and the primary alkyl bromide.

The bromine atom at the 3-position is a good leaving group, making the compound an effective electrophile in nucleophilic substitution reactions. This allows for the straightforward introduction of a three-carbon chain bearing an isopropyl ester into a target molecule. A wide variety of nucleophiles, including amines, thiols, and carbanions, can readily displace the bromide, forming new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is particularly useful in the synthesis of nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

The alkylation of amines with alkyl halides like this compound is a fundamental transformation in organic synthesis, although it can sometimes lead to multiple alkylations. Careful control of reaction conditions allows for the selective formation of desired amine products.

Furthermore, the isopropyl ester group provides an additional point of synthetic manipulation. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, further expanding the range of possible downstream products. This dual functionality makes this compound a valuable tool for medicinal chemists and synthetic organic chemists in the construction of complex molecular targets. A Chinese patent highlights that 3-bromopropionate compounds are widely used intermediates in organic synthesis, where the bromine atom can be substituted by various functional groups like iodine, fluorine, nitro, azido (B1232118), mercapto, cyano, hydroxyl, and alkoxy groups, leading to the formation of other functionalized compounds. youtube.com

Below are some of the key physical and chemical properties of this compound:

PropertyValue
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol
IUPAC Name propan-2-yl 3-bromopropanoate
Synonyms This compound, Propanoic acid, 3-bromo-, 1-methylethyl ester, 3-bromo-propionic acid isopropyl ester
SMILES CC(C)OC(=O)CCBr
InChIKey KQNJUTDIDREYGN-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO2 B3198145 Isopropyl 3-bromopropanoate CAS No. 100983-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 3-bromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-5(2)9-6(8)3-4-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNJUTDIDREYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Isopropyl 3 Bromopropanoate Transformations

Nucleophilic Substitution Reactions Involving the Bromine Center

The primary alkyl bromide functionality in isopropyl 3-bromopropanoate (B1231587) is the principal site for nucleophilic attack. These reactions typically proceed via substitution mechanisms, where the bromine atom, a good leaving group, is displaced by a nucleophile.

Detailed Analysis of S"N"1 and S"N"2 Mechanistic Pathways

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and for alkyl halides like isopropyl 3-bromopropanoate, they primarily proceed through either an S"N"1 or S"N"2 mechanism. masterorganicchemistry.com The distinction between these pathways lies in the timing of the bond-breaking and bond-forming steps. masterorganicchemistry.com

The S"N"2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com This backside attack leads to an inversion of stereochemistry at the carbon center. masterorganicchemistry.com For this compound, being a primary alkyl halide, the S"N"2 pathway is generally favored due to the relatively unhindered nature of the carbon atom bearing the bromine. youtube.compatsnap.com Factors that favor the S"N"2 mechanism include the use of a strong nucleophile and a polar aprotic solvent. patsnap.commasterorganicchemistry.com

The S"N"1 (Substitution Nucleophilic Unimolecular) mechanism, in contrast, is a two-step process. masterorganicchemistry.comyoutube.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com Because the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of retention and inversion of stereochemistry, often resulting in a racemic mixture. masterorganicchemistry.compatsnap.com S"N"1 reactions are favored for tertiary alkyl halides due to the stability of the resulting carbocation. youtube.compatsnap.com While less common for primary halides like this compound, S"N"1 pathways can become relevant under specific conditions, such as in the presence of a very poor nucleophile and a polar protic solvent that can stabilize the fleeting primary carbocation. nih.gov However, the primary carbocation is highly unstable, making this pathway significantly less favorable than the S"N"2 mechanism. masterorganicchemistry.com

For secondary substrates, the distinction between S"N"1 and S"N"2 can be less clear, often falling into a "borderline" region where both mechanisms may compete. masterorganicchemistry.comnih.gov Studies on similar secondary systems like isopropyl chloride have shown that the mechanism can be influenced by the number of solvent molecules explicitly involved in the transition state. nih.gov

Reactivity Profiles with Diverse Nucleophiles (e.g., Amines, Thiols, Carboxylates, Azides, Cyanides)

The electrophilic carbon atom attached to the bromine in this compound is susceptible to attack by a wide range of nucleophiles. The outcome of these reactions is the substitution of the bromide ion with the incoming nucleophilic group, leading to the formation of a variety of functionalized propanoate esters.

Amines: Primary and secondary amines readily react with this compound to form the corresponding 3-amino-propanoate esters. This reaction proceeds via a standard S"N"2 mechanism, where the nitrogen atom of the amine acts as the nucleophile.

Thiols: Thiols are excellent nucleophiles and react with alkyl halides to form thioethers. chemistrysteps.com The reaction of this compound with a thiol (or a thiolate anion) yields an S-alkylated product, a 3-(alkylthio)propanoate ester. chemistrysteps.com The high nucleophilicity of sulfur makes this a very efficient transformation. chemistrysteps.com

Carboxylates: Carboxylate anions, derived from carboxylic acids, can act as nucleophiles, attacking the alkyl bromide to form an ester linkage. The reaction of this compound with a carboxylate salt would yield an anhydride (B1165640) derivative.

Azides: The azide (B81097) ion (N₃⁻) is a potent nucleophile that reacts with alkyl halides in an S"N"2 fashion to produce alkyl azides. masterorganicchemistry.com this compound, when treated with sodium azide, will form isopropyl 3-azidopropanoate. This product can be a precursor to other nitrogen-containing compounds. masterorganicchemistry.com

Cyanides: The reaction of alkyl halides with cyanide ions is a classic method for carbon chain extension. libretexts.org When this compound is heated with sodium or potassium cyanide in an ethanolic solution, a nitrile is formed through nucleophilic substitution. libretexts.orgrsc.org However, the product of this reaction can sometimes be more complex. For instance, the reaction of ethyl 2-bromopropionate with sodium cyanide has been reported to yield not only the expected ethyl 2-cyanopropionate but also dimeric and rearranged products. rsc.org In the case of secondary alkyl halides like isopropyl bromide, reaction with potassium cyanide can lead to the formation of isobutyronitrile. doubtnut.comwikipedia.org

NucleophileProduct TypeGeneral Reaction
Amines (R₂NH)3-Aminopropanoate EsterBr-CH₂CH₂CO₂iPr + R₂NH → R₂N-CH₂CH₂CO₂iPr + HBr
Thiols (RSH)3-(Alkylthio)propanoate EsterBr-CH₂CH₂CO₂iPr + RS⁻ → RS-CH₂CH₂CO₂iPr + Br⁻
Carboxylates (R'COO⁻)Anhydride DerivativeBr-CH₂CH₂CO₂iPr + R'COO⁻ → R'CO-O-CH₂CH₂CO₂iPr + Br⁻
Azides (N₃⁻)3-Azidopropanoate EsterBr-CH₂CH₂CO₂iPr + N₃⁻ → N₃-CH₂CH₂CO₂iPr + Br⁻
Cyanides (CN⁻)3-Cyanopropanoate EsterBr-CH₂CH₂CO₂iPr + CN⁻ → NC-CH₂CH₂CO₂iPr + Br⁻

Intramolecular Cyclization vs. Intermolecular Alkylation Competition

In molecules containing both a nucleophile and a leaving group, a competition can exist between intramolecular cyclization and intermolecular alkylation. For derivatives of this compound where a nucleophilic center is present, this competition is a key consideration.

For example, S-carboxymethylcysteine, which is formed from the reaction of iodoacetic acid and cysteine, has been shown to undergo intramolecular cyclization. nih.govnih.gov However, the analogous S-carboxyethylcysteine, which would be formed from 3-bromopropionic acid and cysteine, does not undergo this cyclization. nih.govnih.gov This suggests that for simple derivatives of 3-halopropanoic acids, intramolecular cyclization may not be as favorable as for their 2-halo counterparts.

The outcome of the reaction, whether it leads to a cyclic product or an intermolecularly alkylated one, is influenced by several factors. These include the concentration of the reactants, the nature of the nucleophile and the leaving group, and the length of the chain connecting the two reactive centers, which affects the stability of the resulting ring. Generally, high dilution favors intramolecular reactions, while high concentrations favor intermolecular reactions. The formation of five- and six-membered rings is often kinetically and thermodynamically favored in intramolecular cyclizations.

Radical Reactions and Chain Propagation Mechanisms

Beyond nucleophilic substitution, the bromine atom in this compound can also participate in radical reactions. These reactions involve the formation of highly reactive radical intermediates and proceed through chain mechanisms.

Generation and Trapping of Carbon-Centered Radicals

Carbon-centered radicals can be generated from alkyl bromides like this compound through atom-transfer reactions. libretexts.org This typically involves the homolytic cleavage of the carbon-bromine bond, often initiated by a radical initiator or through photolysis. researchgate.net For instance, a silyl (B83357) radical, generated from a silane, can abstract the bromine atom from an alkyl bromide to produce an alkyl radical. researchgate.net

Once generated, these carbon-centered radicals are highly reactive species that can be "trapped" by various reagents. nih.govharvard.edu Radical trapping experiments are often used to provide evidence for the existence of radical intermediates in a reaction mechanism. harvard.edunih.gov Common radical traps include stable nitroxide radicals like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), which can react with carbon-centered radicals to form stable adducts. harvard.educmu.edu The rate constants for the trapping of carbon-centered radicals by nitroxides have been studied to understand the kinetics of these processes. cmu.edu Another method for trapping radicals involves their addition to electron-deficient alkenes, such as dehydroalanine (B155165) (Dha), which has been used in the context of protein modification. nih.gov

Radical Addition and Cyclization Pathways

The carbon-centered radical generated from this compound can undergo several subsequent reactions, including radical addition and cyclization. wikipedia.orgucr.edu

Radical Addition: The generated radical can add across a multiple bond, such as a carbon-carbon double or triple bond. ucr.edulibretexts.org This is a key step in many radical polymerization processes and can also be used to form new carbon-carbon bonds in a controlled manner. libretexts.org For example, the radical can add to an alkene to form a new, more substituted radical, which can then propagate a chain reaction or be quenched. libretexts.orgmasterorganicchemistry.com

Role in Controlled Radical Polymerization Initiator Design

This compound is a compound of interest in the design of initiators for controlled radical polymerization (CRP) techniques, particularly Atom Transfer Radical Polymerization (ATRP). youtube.com The effectiveness of an ATRP initiator is largely determined by the lability of the carbon-halogen bond and the stability of the radical formed upon its homolytic cleavage. The structure of this compound, featuring a bromine atom at the β-position relative to the carbonyl group, makes it a potential candidate for initiating polymerization.

In a typical ATRP process, a transition metal complex, commonly copper-based, reversibly activates a dormant species, the alkyl halide initiator. libretexts.org The metal complex in its lower oxidation state (e.g., Cu(I)) abstracts the halogen atom from the initiator, generating a radical and the metal complex in a higher oxidation state (e.g., Cu(II)X). This radical then propagates by adding to monomer units. The key to controlled polymerization lies in the reversible deactivation of the propagating radical by the higher oxidation state metal complex, which reforms the dormant species. This equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing termination reactions.

The ester functionality in this compound can influence the initiation efficiency. While α-halo esters are common and highly efficient ATRP initiators due to the electron-withdrawing nature of the carbonyl group which stabilizes the formed radical, the β-position of the bromine in this compound presents a different electronic environment. Research into the synthesis of alkoxyamine initiators for controlled radical polymerization has shown that various functional groups, including esters and halides, can be tolerated, suggesting the feasibility of designing initiators from a range of substituted compounds. youtube.com The development of initiators for specific applications often involves tailoring the chemical structure to control polymer architecture and end-group functionality. wikipedia.org

The following table summarizes the key components and their roles in an ATRP system where a bromoester could act as an initiator.

ComponentRoleExample
Initiator Source of the initial radical and determines the number of polymer chains.This compound
Monomer The building block of the polymer chain.Styrene, Acrylates
Catalyst Transition metal complex that facilitates the reversible activation/deactivation.Cu(I)Br / Ligand
Ligand Solubilizes the metal salt and tunes the catalyst activity.Bipyridine, Tris(2-(dimethylamino)ethyl)amine (Me6TREN)
Solvent Dissolves all components of the reaction.Toluene, Dimethylformamide (DMF)

This table provides a generalized overview of an ATRP system.

Organometallic Reactions and Metal-Catalyzed Transformations

This compound, as an ester, exhibits characteristic reactivity towards Grignard reagents (R-MgX). byjus.comlibretexts.org The reaction typically proceeds via a nucleophilic acyl substitution mechanism. rsc.orgrsc.org The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This initial addition leads to the formation of a tetrahedral intermediate.

This intermediate is unstable and collapses by expelling the isopropoxide (-OCH(CH₃)₂) leaving group, resulting in the formation of a ketone. However, the newly formed ketone is also susceptible to attack by another equivalent of the Grignard reagent. researchgate.net This second nucleophilic addition, followed by an acidic workup, yields a tertiary alcohol where two of the alkyl groups originate from the Grignard reagent. rsc.org

Due to this sequential reaction, it is generally not possible to isolate the ketone intermediate when reacting an ester with a Grignard reagent under standard conditions. The reaction proceeds to the tertiary alcohol as the final product.

The general mechanism is outlined below:

First Nucleophilic Addition: The Grignard reagent adds to the carbonyl group of the ester.

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the isopropoxide group is eliminated to form a ketone.

Second Nucleophilic Addition: A second molecule of the Grignard reagent attacks the newly formed ketone.

Protonation: An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

The following table illustrates the expected products from the reaction of this compound with different Grignard reagents.

Grignard Reagent (R-MgX)Intermediate KetoneFinal Tertiary Alcohol Product
Methylmagnesium bromide (CH₃MgBr)4-Bromo-2-butanone4-Bromo-2-methyl-2-butanol
Ethylmagnesium bromide (CH₃CH₂MgBr)5-Bromo-3-pentanone5-Bromo-3-ethyl-3-pentanol
Phenylmagnesium bromide (C₆H₅MgBr)1-Bromo-3-phenyl-3-propanone1-Bromo-3,3-diphenyl-3-propanol

This table presents the theoretical products based on the general reactivity of esters with Grignard reagents.

This compound, being an alkyl bromide, can potentially serve as an electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. rsc.orgnih.gov While traditionally used for aryl and vinyl halides, recent advancements have enabled the use of alkyl halides. nih.gov The coupling of this compound would require specific catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, to promote the oxidative addition of the Pd(0) catalyst to the C(sp³)-Br bond and prevent side reactions like β-hydride elimination. nih.gov

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel or palladium complexes. acs.orgnih.govmdpi.com This reaction has been successfully applied to the coupling of alkyl halides. nih.gov The choice of catalyst and ligand is crucial to achieve good yields and selectivity.

Stille Coupling: In the Stille reaction, an organotin compound is coupled with an organic halide, catalyzed by palladium. Similar to the Suzuki coupling, the use of alkyl halides in Stille reactions has been an area of active research. Specific conditions, including the use of fluoride (B91410) to activate the organotin reagent, have been developed to facilitate the coupling of alkyl bromides.

Hiyama Coupling: The Hiyama coupling employs an organosilane as the nucleophilic partner, activated by a fluoride source or a base. Palladium catalysis is common, but nickel-based systems have also been developed for the coupling of alkyl halides.

A general catalytic cycle for these cross-coupling reactions involves three main steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of this compound.

Transmetalation: The organic group from the organometallic nucleophile (organoboron, -magnesium, -tin, or -silicon) is transferred to the metal center.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, regenerating the low-valent catalyst.

The following table provides a comparative overview of these cross-coupling reactions as they could be applied to this compound.

Coupling ReactionNucleophileTypical CatalystKey Considerations for Alkyl Bromides
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂)PalladiumUse of specialized ligands to promote oxidative addition and suppress β-hydride elimination. nih.gov
Kumada Organomagnesium (Grignard, R-MgBr)Nickel or PalladiumCompatibility of the ester group with the highly reactive Grignard reagent. acs.orgnih.gov
Stille Organotin (e.g., R-SnBu₃)PalladiumUse of additives like fluoride to activate the organotin reagent.
Hiyama Organosilicon (e.g., R-Si(OR')₃)Palladium or NickelRequirement of an activator (fluoride or base) for the organosilane.

This table summarizes the general features of each cross-coupling reaction in the context of using an alkyl bromide like this compound.

This compound can participate in reductive alkylation strategies, particularly in reactions mediated by one-electron reducing agents like samarium(II) iodide (SmI₂). These reactions offer a powerful method for carbon-carbon bond formation by coupling an alkyl halide with a carbonyl compound.

In a typical SmI₂-mediated reductive coupling, the alkyl halide is reduced by two successive single-electron transfers from SmI₂ to form a nucleophilic organosamarium species. This in-situ generated nucleophile then adds to a carbonyl compound, such as an aldehyde or a ketone, present in the reaction mixture. This process is often referred to as a Barbier-type reaction. The reaction with an α,β-unsaturated ester can also be achieved, leading to the formation of γ-lactones. nih.gov

Another relevant transformation is the Reformatsky reaction, where an α-halo ester reacts with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. acs.orgnih.govmdpi.com While this compound is a β-bromo ester, analogous reactivity can be envisioned where an organozinc intermediate is formed, which then acts as a nucleophile.

The general steps for a samarium(II) iodide mediated reductive alkylation of a carbonyl compound with this compound are:

Formation of the Organosamarium Reagent: this compound is reduced by SmI₂ to form the corresponding organosamarium iodide.

Nucleophilic Addition: The organosamarium reagent adds to the carbonyl carbon of an aldehyde or ketone.

Workup: A subsequent workup, typically with a proton source, yields the final alcohol product.

The following table shows potential products from the reductive coupling of this compound with various carbonyl compounds using a reducing agent like SmI₂.

Carbonyl CompoundExpected Reductive Alkylation Product
AcetoneIsopropyl 3-(2-hydroxy-2-methylpropyl)propanoate
BenzaldehydeIsopropyl 3-(1-hydroxy-1-phenylmethyl)propanoate
CyclohexanoneIsopropyl 3-(1-hydroxycyclohexyl)propanoate

This table illustrates the hypothetical products of a SmI₂-mediated reductive alkylation.

Elimination Reactions Leading to Unsaturated Compounds

This compound can undergo elimination reactions to form unsaturated compounds, primarily isopropyl acrylate (B77674), through either pyrolytic or base-mediated pathways.

Pyrolytic Elimination:

Pyrolytic elimination of esters, also known as an Ei (Elimination internal) reaction, typically occurs at high temperatures and proceeds through a concerted, syn-elimination mechanism via a cyclic transition state. Studies on the thermal pyrolysis of isopropyl propionate, a structurally similar compound, show that the major decomposition pathway at lower temperatures is a six-membered retro-ene reaction to produce propanoic acid and propene. By analogy, the pyrolysis of this compound would be expected to proceed through a similar six-membered transition state, involving the transfer of a β-hydrogen to the carbonyl oxygen, leading to the formation of isopropyl acrylate and hydrogen bromide. This reaction is generally unimolecular and follows first-order kinetics.

Base-Mediated Elimination:

In the presence of a base, this compound can undergo elimination via an E2 (bimolecular elimination) mechanism. A sufficiently strong, non-nucleophilic base is typically used to favor elimination over substitution. The base abstracts a proton from the carbon alpha to the carbonyl group, and concurrently, the C-Br bond breaks, and a double bond is formed between the α and β carbons. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. The stereochemistry of the E2 reaction is typically anti-periplanar, requiring the abstracted proton and the leaving group to be in a trans-diaxial arrangement in cyclic systems.

The following table compares the two elimination mechanisms for this compound.

FeaturePyrolytic Elimination (Ei)Base-Mediated Elimination (E2)
Reagents HeatBase (e.g., potassium tert-butoxide)
Mechanism Concerted, syn-eliminationConcerted, anti-periplanar
Transition State Cyclic (typically 6-membered)Acyclic
Kinetics First-orderSecond-order
By-products Hydrogen Bromide (HBr)Conjugate acid of the base, Bromide salt

This table provides a comparison of the key features of pyrolytic and base-mediated elimination reactions for this compound.

Stereoselectivity in Alkene Formation

The formation of alkenes from this compound proceeds via an elimination reaction, typically a bimolecular elimination (E2) mechanism when treated with a base. The stereoselectivity of this reaction, referring to the preferential formation of one stereoisomer over another (i.e., E vs. Z alkene), is governed by several key factors inherent to the E2 mechanism.

A critical requirement of the E2 mechanism is an anti-periplanar arrangement of the departing proton and the bromide leaving group. This means that the hydrogen atom and the bromine atom must be in the same plane and oriented at a 180° dihedral angle to each other for the elimination to occur. In the case of an acyclic compound like this compound, rotation around the carbon-carbon single bond allows for the necessary conformation to be achieved.

The regioselectivity of the elimination, which determines which constitutional isomer of the alkene is formed, is dictated by the nature of the base used. Generally, elimination reactions can follow two main pathways:

Zaitsev's Rule: This rule predicts the formation of the more substituted (and thus generally more stable) alkene as the major product. This is favored when using small, unhindered bases.

Hofmann's Rule: This rule predicts the formation of the least substituted alkene as the major product. This outcome is favored when using bulky, sterically hindered bases. msu.edusavemyexams.com

For this compound, elimination can lead to the formation of isopropyl acrylate. The stereochemistry of this product is not applicable as it is a terminal alkene. However, if we consider a hypothetical scenario where the substrate has a substituent at the α-position, leading to the possibility of E and Z isomers, the stereoselectivity would be influenced by the transition state stability. The transition state leading to the more stable trans (E) alkene is generally of lower energy than the one leading to the cis (Z) alkene, due to reduced steric strain. masterorganicchemistry.com

The choice of base plays a crucial role in determining the major product. A bulky base, such as potassium tert-butoxide, will preferentially abstract the more accessible proton at the less substituted β-carbon, leading to the Hofmann product. masterorganicchemistry.com Conversely, a smaller base, like sodium ethoxide, can more easily access the proton at the more substituted β-carbon, favoring the Zaitsev product. masterorganicchemistry.com

BasePredicted Major Product RuleExpected Major Alkene Product
Sodium Ethoxide (NaOEt)ZaitsevMore substituted alkene (if applicable)
Potassium tert-Butoxide (KOtBu)HofmannIsopropyl acrylate

Ester Hydrolysis and Cleavage Mechanisms of this compound

The hydrolysis of this compound involves the cleavage of the ester linkage to yield 3-bromopropanoic acid and isopropanol (B130326). This transformation can be catalyzed by either acid or base, each proceeding through a distinct, well-studied mechanism.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of an ester is a reversible process. The reaction is typically carried out by heating the ester with a large excess of water containing a strong acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.org The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water). In the context of this compound, a proton is transferred to the isopropoxy group to form a good leaving group, isopropanol.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the leaving group (isopropanol) departs.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product, 3-bromopropanoic acid.

Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of an ester in the presence of a base, such as sodium hydroxide (B78521), is known as saponification and is an irreversible process. The irreversibility is a key advantage of this method, leading to the completion of the reaction. The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the alkoxide leaving group (isopropoxide in this case) is eliminated. This step forms the carboxylic acid.

Kinetic studies and isotope labeling experiments have provided substantial evidence for these mechanisms. For instance, studies using ¹⁸O-labeled water have shown that in most cases, the oxygen from the water becomes incorporated into the carboxylic acid, confirming that the cleavage occurs at the acyl-oxygen bond.

ConditionCatalyst/ReagentKey IntermediateProductsReversibility
AcidicH₃O⁺ (e.g., from H₂SO₄)Protonated Tetrahedral Intermediate3-Bromopropanoic acid, IsopropanolReversible
BasicOH⁻ (e.g., from NaOH)Tetrahedral Alkoxide IntermediateSodium 3-bromopropanoate, IsopropanolIrreversible

The cleavage of the isopropyl ester group can also be achieved under specific conditions that target the alkyl-oxygen bond, although this is less common for simple hydrolysis.

Applications of Isopropyl 3 Bromopropanoate in Advanced Organic Synthesis

Construction of Complex Heterocyclic Ring Systems

The structure of isopropyl 3-bromopropanoate (B1231587) makes it an ideal precursor for creating various cyclic and polycyclic compounds, which are foundational to many areas of chemical science.

The synthesis of nitrogen-containing heterocycles is of paramount importance due to their prevalence in biologically active compounds. researchgate.net Isopropyl 3-bromopropanoate and its derivatives are instrumental in building these scaffolds.

Quinoxaline (B1680401) Derivatives: Esters of 3-bromopropanoic acid are employed in the synthesis of quinoxaline derivatives. researchgate.net These reactions typically involve the condensation of a 3-aryl-2-bromopropanoic acid ester with an o-phenylenediamine. researchgate.net The resulting quinoxaline structures are significant as they form the core of various compounds with a wide range of biological activities, including antibacterial and antifungal properties. nih.govrsc.org The classic method for preparing quinoxalines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, often requiring acidic conditions. orientjchem.org

Pyrrolidinediones: While direct synthesis routes for pyrrolidinediones using this compound are not extensively documented in the reviewed literature, the general reactivity of the bromopropanoate moiety allows for its use in Michael additions and subsequent cyclization reactions, which are common strategies for forming five-membered nitrogen-containing rings like pyrrolidinediones. Highly functionalized pyrrolidine-2,3-diones have been synthesized efficiently using biocatalytic approaches involving the oxidation of catechols and subsequent 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. rsc.org

Azabicyclooctanes: Alkyl 3-bromopropanoates are utilized as precursors in the synthesis of azabicyclic systems. For instance, methyl 3-bromopropanoate, a related ester, is used to alkylate tetrahydropyridines, forming tertiary amine intermediates. uwa.edu.au These intermediates are crucial for subsequent intramolecular cyclization reactions that yield complex bicyclic structures, such as the 3-azabicyclo[4.1.0]heptane core found in certain antidepressant compounds. uwa.edu.au The trans-fused azabicyclo[3.3.0]octane core, a rare structural motif found in marine alkaloids like the palau'amines, presents a significant synthetic challenge. nih.gov The 2-azabicyclo[3.2.1]octane system is another important scaffold with considerable potential in drug discovery. researchgate.netrsc.org

The formation of intricate spirocyclic and bridged ring systems often relies on multi-step synthetic sequences where versatile building blocks are essential. Although direct applications of this compound in the final cyclization step to form these systems are not prominently featured, its role in preparing the necessary linear precursors is significant. For example, in the synthesis of complex alkaloids, intermediates that could be derived from bromopropanoate precursors are used to construct spirocycles, which then undergo further transformations to yield bridged systems like the trans-azabicyclo[3.3.0]octane core. nih.gov

Role as a Precursor for Bioactive Molecules and Pharmaceutical Intermediates

3-Bromopropionate compounds, including the isopropyl ester, are widely recognized as versatile intermediates in organic synthesis. google.com Their utility stems from the ease with which the bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. google.com This capability makes them valuable precursors for the synthesis of bioactive molecules and pharmaceutical intermediates. sumitomo-chem.co.jp For example, the quinoxaline heterocycles synthesized from bromopropanoate derivatives are known to possess antimicrobial, antitumor, and anti-inflammatory properties. researchgate.netnih.gov The ability to construct optically active tertiary alcohols, a key feature in many pharmaceuticals, can be approached through synthetic routes involving intermediates derived from such precursors. sumitomo-chem.co.jp

Strategic Functional Group Interconversions and Derivatization

A key advantage of using this compound in synthesis is the strategic ability to transform the bromo group into a wide range of other functionalities, thereby creating diverse molecular derivatives from a common starting material. google.com

The bromine atom in this compound can be readily exchanged for other halogens, a process known as halogen exchange or the Finkelstein reaction for iodination.

Iodine Substitution: The bromine can be substituted with iodine, typically by reacting with an iodide salt such as sodium iodide in a suitable solvent. This transformation is valuable as the resulting iodo-compound is often more reactive in subsequent coupling reactions.

Fluorine Substitution: Introducing fluorine can be more challenging but is highly desirable in medicinal chemistry. Nucleophilic fluorination of alkyl bromides can be achieved using reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). nih.govrsc.org This method has proven effective for a broad scope of substrates, including α-carbonyl benzyl (B1604629) bromides, under mild conditions. nih.govrsc.org The reaction can proceed through either an SN1 or SN2 pathway, depending on the substrate and reaction conditions. nih.gov

The carbon-bromine bond in this compound is susceptible to cleavage by a host of nucleophiles, enabling the introduction of numerous functional groups. google.com This versatility is a cornerstone of its utility as a synthetic intermediate.

Functional GroupIntroduced MoietyGeneral Reagent/Method
Nitro -NO₂Reaction with a nitrite (B80452) salt (e.g., Sodium Nitrite). google.comlibretexts.org
Azido (B1232118) -N₃Reaction with an azide (B81097) salt (e.g., Sodium Azide). google.comresearchgate.netresearchgate.net
Mercapto -SHReaction with a hydrosulfide (B80085) salt (e.g., Sodium Hydrosulfide). google.com
Cyano -CNReaction with a cyanide salt (e.g., Sodium Cyanide). google.com
Hydroxyl -OHHydrolysis, often under basic conditions. google.comnih.gov
Alkoxy -ORReaction with an alkoxide (Williamson ether synthesis). google.com
Sulfonic Acid -SO₃HReaction with a sulfite (B76179) salt (e.g., Sodium Sulfite). google.comwikipedia.orgbyjus.com

Nitro Group: The introduction of a nitro group (−NO₂) converts the molecule into a nitro compound, a class of molecules known for their unique electronic properties and use in various applications, including as synthetic intermediates and in energetic materials. nih.govwikipedia.orgnih.gov

Azido Group: The azido group (−N₃) is a highly versatile functional group. researchgate.netresearchgate.net It can be used in "click chemistry" reactions, reduced to an amine, or participate in cycloadditions to form nitrogen-containing heterocycles. researchgate.net

Mercapto, Cyano, Hydroxyl, and Alkoxy Groups: These substitutions are standard nucleophilic displacement reactions that introduce thiol, nitrile, alcohol, and ether functionalities, respectively, significantly expanding the range of possible derivatives. google.comnih.gov

Sulfonic Acid Group: The sulfonic acid group (−SO₃H) is a strong acid moiety that can dramatically increase the water solubility of a molecule. byjus.combritannica.com This functionalization is achieved by reacting the bromopropanoate with a sulfite salt, such as sodium sulfite. wikipedia.orgresearchgate.net

Contributions to Polymer Chemistry and Materials Science

This compound has emerged as a significant contributor to the advancement of polymer chemistry, primarily owing to its utility in controlled polymerization techniques and the synthesis of functional materials.

Design of Chain Transfer Agents and Initiators for Reversible Deactivation Radical Polymerization (RDRP)

Reversible Deactivation Radical Polymerization (RDRP) techniques have revolutionized polymer synthesis by enabling the production of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. Within this framework, this compound and structurally similar alkyl halides serve as key components, primarily as initiators in Atom Transfer Radical Polymerization (ATRP), a prominent type of RDRP.

In ATRP, the polymerization process is controlled through a reversible equilibrium between active propagating radicals and dormant species. Alkyl halides, such as this compound, can function as initiators. The carbon-bromine bond in this compound can be reversibly cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a radical species that initiates polymerization. The choice of initiator is crucial as it determines the number of growing polymer chains and can be used to introduce specific end-groups. acs.org

The effectiveness of alkyl halide initiators in controlling the polymerization of various monomers, such as acrylates and methacrylates, has been extensively studied. For instance, the polymerization of methyl methacrylate (B99206) using various alkyl halide initiators in the presence of a Cu(I)X/4,4′-di(5-nonyl)-2,2′-bipyridine catalytic system has been shown to proceed in a controlled manner, exhibiting first-order kinetics with respect to the monomer and a linear increase in number-average molecular weight (M_n) with monomer conversion. cmu.edu Similarly, the ATRP of n-butyl acrylate (B77674) and methyl methacrylate using NiBr2(PPh3)2 as a catalyst and an alkyl halide initiator yields polymers with narrow molecular weight distributions (M_w/M_n = 1.1–1.4). acs.orgcmu.edu

The use of functional initiators, like those derived from or analogous to this compound, allows for the direct incorporation of desired functionalities at the α-chain end of the polymer. For example, initiators bearing acid or hydroxyl groups have been successfully employed to synthesize α-carboxy and α-hydroxyl terminated polymers, respectively. acs.org

Table 1: Controlled Polymerization of Acrylates and Methacrylates using Alkyl Halide Initiators in ATRP

MonomerInitiatorCatalyst SystemM_w/M_nReference
Methyl Methacrylate (MMA)Ethyl 2-bromoisobutyrateCuBr/2,2'-bipyridineIndistinguishable from free-radical polymerization acs.org
n-Butyl Acrylate (n-BuA)Alkyl halideNiBr2(PPh3)21.1 - 1.4 acs.orgcmu.edu
Methyl Methacrylate (MMA)Alkyl halideNiBr2(PPh3)21.1 - 1.4 acs.orgcmu.edu
AcrylatesAlkyl iodideCu(0)/Ligand~1.05 rsc.orgrsc.org

This table is illustrative and compiles data from studies on initiators structurally related to this compound, demonstrating the general efficacy of alkyl halides in controlling radical polymerization.

Post-Polymerization Functionalization Using Bromopropanoate Scaffolds

The presence of the bromopropanoate moiety, either at the chain end (from initiation with this compound) or as a pendant group along the polymer backbone, provides a versatile platform for post-polymerization modification. This strategy allows for the synthesis of a single precursor polymer which can then be converted into a library of functional polymers with diverse properties. acs.org

The reactive carbon-bromine bond in the bromopropanoate scaffold can be readily transformed into other functional groups through various chemical reactions. A prominent example is the substitution of the bromide with an azide group (N₃). This can be achieved by reacting the bromo-functionalized polymer with sodium azide. The resulting azide-functionalized polymer is a highly versatile intermediate. nih.govacs.org

Azide-modified polymers can undergo a variety of subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide range of functionalities. This approach has been used to modify poly(n-butyl acrylate-co-2,3,4,5,6-pentafluorobenzyl acrylate) after its initial synthesis, demonstrating the feasibility of introducing azide groups for further chemical modification. nih.govnih.gov

The ability to perform these modifications under mild conditions and with high efficiency makes the bromopropanoate scaffold an invaluable tool for creating advanced materials with tailored properties for applications in fields such as drug delivery, sensors, and coatings.

Computational Chemistry and Theoretical Studies of Isopropyl 3 Bromopropanoate and Its Transformations

Prediction of Electronic Structure and Reactivity Parameters

The electronic structure of a molecule is fundamental to its reactivity. Computational methods, particularly density functional theory (DFT), are employed to calculate various electronic properties and reactivity descriptors for isopropyl 3-bromopropanoate (B1231587).

Detailed research findings from computational studies on similar esters, such as isopropyl acetate (B1210297) and its derivatives, provide a framework for understanding isopropyl 3-bromopropanoate. nih.gov Global reactivity descriptors are calculated to predict the molecule's behavior in chemical reactions. These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding charge transfer interactions. The HOMO-LUMO gap is an indicator of chemical stability, with a larger gap suggesting higher stability. mostwiedzy.pl

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and bonding interactions within the molecule. nih.gov For instance, in the pyrolysis of related isopropyl esters, NBO analysis has been used to examine the polarization of bonds in the transition state, such as the Cα+δ…O−δ bond, which is key to understanding the reaction mechanism. nih.gov

Table 1: Computed Physicochemical Properties of this compound

Property Value Unit Source
Molecular Weight 195.05 g/mol nih.gov
XLogP3 1.6 nih.gov
Exact Mass 193.99424 Da nih.gov
Monoisotopic Mass 193.99424 Da nih.gov
Topological Polar Surface Area 26.3 Ų nih.gov
Heavy Atom Count 9 nih.gov
Standard Gibbs free energy of formation (ΔfG°) -222.40 kJ/mol chemeo.com

This table is generated based on data from PubChem and Cheméo, providing calculated estimates for various properties.

Elucidation of Reaction Mechanisms Through Transition State Analysis

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. The analysis of transition state structures provides deep insights into reaction mechanisms.

A well-studied transformation for esters is thermal decomposition, or pyrolysis. For isopropyl esters, this often proceeds through a unimolecular elimination reaction involving a six-membered cyclic transition state, a process known as a retro-ene reaction. nih.govuhasselt.be Computational studies using DFT methods (like ωB97XD and M06-2x) and high-accuracy composite methods (like CBS-QB3) have been performed on related systems to model this process. nih.gov

These studies show that the reaction proceeds via a concerted, asynchronous mechanism. nih.gov The key features of the transition state include the elongation of the Cα-O ester bond and the transfer of a hydrogen atom from one of the isopropyl methyl groups to the carbonyl oxygen. nih.gov The identification of a single imaginary frequency in the vibrational analysis of the calculated transition state structure confirms it as a true saddle point on the potential energy surface. uhasselt.be Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the transition state correctly connects the reactant (the ester) to the products (propene and the corresponding carboxylic acid). mostwiedzy.pl

Conformational Analysis and Its Influence on Reaction Outcomes

Conformational analysis involves studying how the molecule's energy changes with the rotation around these bonds. The isopropyl group and the propanoate chain can adopt different spatial arrangements. For instance, rotation around the C-C bonds of the ethyl chain results in anti and gauche conformers. nih.gov The stability of these conformers is governed by steric hindrance and other non-bonded interactions. vaia.compearson.com Larger, bulkier groups, like the isopropyl group, generally prefer to be in positions that minimize steric clash, which often corresponds to an anti-periplanar arrangement relative to other bulky substituents. pearson.com

Computational studies on similar molecules, such as isopropyl alcohol, have shown that even seemingly simple molecules can have complex potential energy surfaces with multiple minima corresponding to different conformers. researchgate.net The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics. The specific conformation of the reactant can dictate the accessibility of certain reaction pathways. For example, a particular conformation might be pre-organized for a specific intramolecular reaction, thus lowering the activation energy for that pathway compared to others.

Ab Initio and DFT Calculations for Reaction Energetics and Kinetics

Ab initio and Density Functional Theory (DFT) methods are workhorses for quantifying the energetics and kinetics of chemical reactions. These calculations provide crucial data such as activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG), which determine the feasibility and rate of a transformation.

For the pyrolysis of isopropyl esters, computational studies have determined these key thermodynamic and kinetic parameters. nih.govnih.gov For example, the gas-phase decomposition of a bromo-substituted isopropyl ester into propene and bromoacetic acid was found to be the most favorable pathway both kinetically (lower activation energy) and thermodynamically (more negative Gibbs free energy of reaction) compared to other potential decomposition routes. nih.gov

Calculations are performed using various levels of theory and basis sets to ensure accuracy. Common choices include the M06-2x functional with the cc-pVTZ basis set for geometry optimizations and frequency calculations, followed by higher-level single-point energy calculations to refine the energetics. mostwiedzy.plbohrium.com

Table 2: Calculated Energetic Parameters for the Pyrolysis of a Related Isopropyl Ester

Parameter ωB97XD/6-311++G(d,p) M06-2x/6-311++G(d,p) CBS-QB3 Unit
Activation Energy (Ea) 43.3 - 43.3 kcal/mol
Reaction Enthalpy (ΔH) 11.53 - 11.79 11.53 - 11.79 10.70 kcal/mol

This table is adapted from data on the pyrolysis of isopropyl bromoacetate, a close analog of this compound, and demonstrates the types of energetic data obtained from DFT and CBS-QB3 calculations. nih.govuhasselt.be A negative ΔG indicates an exergonic process.

Kinetic rate constants can be estimated using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. nih.govnih.gov These theories use the calculated properties of the reactants and the transition state, such as vibrational frequencies and rotational constants, to predict how the reaction rate will vary with temperature and pressure. nih.gov

Simulation of Solvent Effects on Reaction Pathways

Reactions are most often carried out in a solvent, which can have a profound effect on reaction pathways and rates. Computational chemistry can model these solvent effects using either implicit or explicit solvent models. easychair.orgresearchgate.net

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and is often used to study how solvent polarity affects the stability of reactants, products, and transition states. For reactions involving charged or highly polar species, polar solvents can significantly stabilize these species, leading to a dramatic change in the reaction's potential energy surface compared to the gas phase. researchgate.net This can result in increased energy barriers for some reactions and the disappearance of certain transition states that exist in the gas phase. researchgate.net

Explicit solvent models involve including a number of individual solvent molecules in the calculation. easychair.org This method is more computationally intensive but allows for the study of specific solvent-solute interactions, such as hydrogen bonding. researchgate.net Ab initio molecular dynamics (MD) simulations with explicit solvent molecules can provide a dynamic picture of the reaction, revealing the role of the solvent shell in mediating the reaction and influencing binding affinity and specificity. easychair.orgresearchgate.net For a molecule like this compound, explicit solvent simulations could elucidate how protic or aprotic polar solvents interact with the ester and bromide functionalities, potentially facilitating nucleophilic substitution or elimination reactions.

Advanced Spectroscopic Approaches in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds and for monitoring the progress of chemical reactions in real-time. omicsonline.orgresearchgate.net For isopropyl 3-bromopropanoate (B1231587), ¹H and ¹³C NMR provide unambiguous evidence for its structure. The non-invasive nature of NMR allows for in-situ analysis of reaction mixtures, providing kinetic data and insight into reaction mechanisms without the need for sample extraction. nih.govmagritek.com

In a typical synthesis, such as the Fischer esterification of 3-bromopropanoic acid with isopropanol (B130326), ¹H NMR can track the disappearance of reactant signals and the appearance of product signals. libretexts.orgchemblink.com For instance, the characteristic signals of the methylene (B1212753) protons adjacent to the bromine and carbonyl groups, along with the methine and methyl protons of the isopropyl group, can be quantified to determine reaction conversion and endpoints. magritek.comacs.org

¹H NMR Spectral Data for Isopropyl 3-bromopropanoate

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a ~4.99 Septet 1H -CH(CH₃)₂
b ~3.55 Triplet 2H -CH₂Br
c ~2.85 Triplet 2H -C(=O)CH₂-
d ~1.22 Doublet 6H -CH(CH₃)₂

Note: Data are typical values and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~169.5 C=O (Ester Carbonyl)
~68.5 -CH(CH₃)₂
~37.0 -C(=O)CH₂-
~26.5 -CH₂Br
~21.8 -CH(CH₃)₂

Note: Data are typical values and may vary based on solvent and experimental conditions.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. ias.ac.inslideshare.net In the context of the synthesis of this compound via Fischer esterification, labeling can clarify which oxygen atom from the alcohol becomes the ester oxygen.

For example, if the reaction is performed using isopropanol labeled with oxygen-18 (¹⁸O), the position of the isotope in the final product can be determined by mass spectrometry or ¹³C NMR spectroscopy. libretexts.org In the accepted mechanism for Fischer esterification, the alcohol's oxygen acts as the nucleophile. libretexts.org Therefore, conducting the synthesis with CH₃CH(¹⁸OH)CH₃ would result in the ¹⁸O isotope being incorporated exclusively into the ester linkage of the this compound product (C₃H₅BrC(=O)¹⁸OCH(CH₃)₂). The water molecule formed as a byproduct would contain the unlabeled oxygen from the carboxylic acid. This outcome confirms that the C-OH bond of the carboxylic acid is cleaved, and the O-H bond of the alcohol is broken during the reaction. libretexts.orgyoutube.com Such studies are crucial for ruling out alternative mechanistic pathways. ias.ac.in

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry

While 1D NMR spectra are often sufficient for simple molecules, multi-dimensional NMR techniques provide deeper insights by revealing correlations between different nuclei. omicsonline.orgweebly.com For this compound, 2D NMR experiments like COSY, HSQC, and HMBC confirm the atomic connectivity deduced from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methine proton (a) and the methyl protons (d) of the isopropyl group. It would also show a cross-peak between the two methylene groups (b and c), confirming the -CH₂-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. It simplifies assignment by linking the ¹H and ¹³C spectra. For instance, the proton signal at ~4.99 ppm would show a correlation to the carbon signal at ~68.5 ppm, confirming their direct bond in the isopropyl methine group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for piecing together molecular fragments. Key HMBC correlations for this compound would include:

The isopropyl methyl protons (d) to the methine carbon (a) and the ester carbonyl carbon.

The methine proton (a) to the methyl carbons (d) and the ester carbonyl carbon.

The methylene protons (c) to the carbonyl carbon and the bromine-bearing carbon (b).

As this compound is an achiral molecule, stereochemical determination is not applicable. However, for more complex molecules, advanced 2D NMR techniques like NOESY or ROESY are used to determine through-space proximity of protons, which is essential for assigning relative stereochemistry. capes.gov.br

Mass Spectrometry for Reaction Intermediate and Product Identification

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. nih.govresearchgate.net It is also exceptionally sensitive for detecting transient, low-concentration species, making it a powerful tool for identifying reaction intermediates. nih.govrsc.orgpurdue.eduacs.org

For the final product, this compound (C₆H₁₁BrO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. The presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

During synthesis, electrospray ionization mass spectrometry (ESI-MS) can be used to monitor the reaction in real-time. nih.gov ESI is a soft ionization technique that can transfer ions from solution into the gas phase, making it ideal for detecting charged intermediates in catalytic cycles or protonated species. nih.govrsc.org For example, in an acid-catalyzed esterification, protonated forms of the starting materials, the tetrahedral intermediate, and the final ester product could potentially be observed, providing direct evidence for the species involved in the reaction mechanism.

Mass Spectrometry Data for this compound

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Description
[M]⁺ 193.99 195.99 Molecular Ion
[M-C₃H₇]⁺ 150.95 152.95 Loss of isopropyl radical
[M-OC₃H₇]⁺ 134.96 136.96 Loss of isopropoxy radical
[C₃H₇O]⁺ 59.05 - Isopropoxy cation

Note: Fragmentation patterns are predicted based on common ester fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Transformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, monitors the vibrations of molecular bonds. These methods are highly effective for tracking the transformation of functional groups during a chemical reaction. rsc.orglibretexts.org

Infrared (IR) Spectroscopy: In the synthesis of this compound, IR spectroscopy can follow the reaction progress by monitoring key absorption bands. The starting 3-bromopropanoic acid would show a very broad O-H stretch (around 3300-2500 cm⁻¹) and a C=O stretch (around 1710 cm⁻¹). The isopropanol would show a distinct O-H stretch (around 3600-3200 cm⁻¹). As the reaction proceeds to form the ester, the broad O-H bands from both reactants will diminish, while a strong, sharp C=O stretching band characteristic of an ester appears at a higher frequency (typically 1735-1750 cm⁻¹). The appearance of a strong C-O stretching band around 1200-1100 cm⁻¹ also signals ester formation.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. libretexts.org It is particularly sensitive to non-polar bonds. The C=O stretch of the ester is also visible in the Raman spectrum, typically around 1730-1745 cm⁻¹. nih.govresearchgate.net The C-Br stretch, which gives a weak signal in the IR, can be more readily observed in the Raman spectrum (typically 600-500 cm⁻¹). Raman spectroscopy can be used for in-line reaction monitoring, as water is a very weak Raman scatterer, causing minimal interference. researchgate.net

Key Vibrational Frequencies for this compound

Functional Group Typical Wavenumber (cm⁻¹) Spectroscopy Method
C-H (sp³) stretch 2980-2850 IR, Raman
C=O (ester) stretch 1750-1735 IR (strong), Raman
C-O (ester) stretch 1250-1100 IR (strong)

Sustainable and Green Chemistry Aspects in Bromopropanoate Research

Development of Atom-Economical and Waste-Minimizing Synthetic Routes

Atom economy, a core concept of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. researchgate.net Traditional multi-step syntheses often generate significant waste, prompting the development of more streamlined and efficient routes.

One traditional route to 3-bromopropanoate (B1231587) compounds is the Fischer esterification of 3-bromopropanoic acid with an alcohol, often catalyzed by strong mineral acids like sulfuric acid. google.commasterorganicchemistry.com While effective, this method involves an equilibrium-limited reaction that may require the removal of water to drive it to completion and can involve corrosive catalysts that present disposal challenges. masterorganicchemistry.comresearchgate.net Another common method is the addition of hydrogen bromide to an acrylate (B77674) ester. orgsyn.org

More recent innovations aim to improve upon these methods by reducing steps and minimizing byproducts. A notable development is a one-pot synthesis method where acetyl bromide reacts with an alcohol solvent (like isopropanol) to generate hydrogen bromide in situ. This is immediately followed by a 1,4-addition reaction with an acrylate compound to yield the desired 3-bromopropanoate. google.com This approach is advantageous as it combines several steps into a single operation. google.com Furthermore, the primary byproducts, such as the acetate (B1210297) ester and excess alcohol, have significantly different boiling points from the product, facilitating their separation and recycling through distillation or rectification, thereby reducing waste. google.com This "one-pot" strategy represents a significant step towards a more atom-economical and waste-minimizing process for producing compounds like isopropyl 3-bromopropanoate. google.com The focus on designing syntheses that reduce the use of hazardous substances and minimize waste is a central tenet of creating more sustainable chemical manufacturing processes. boehringer-ingelheim.comsci-hub.se

Design of Heterogeneous and Recyclable Catalysts for Bromopropanoate Reactions

A key area in green chemistry is the replacement of homogeneous catalysts, which are often difficult to separate from the reaction mixture, with solid heterogeneous catalysts. rsc.org Heterogeneous catalysts are advantageous because they are easily recovered by filtration and can often be reused multiple times, reducing both cost and waste. rsc.orgresearchgate.net

In reactions relevant to the synthesis of brominated compounds, significant progress has been made in developing robust and recyclable catalysts. For instance, alumina-modified sulfated zirconia (Al₂O₃/SO₄²⁻/ZrO₂) has been successfully employed as a solid acid catalyst for the synthesis of bromopropane from n-propanol. mdpi.com This catalyst demonstrates high stability and reusability, attributed to strong chemical bonding within its structure, and provides a high yield of the desired bromoalkane. mdpi.com Such solid acid catalysts could replace corrosive and difficult-to-separate liquid acids like concentrated sulfuric acid traditionally used in related syntheses. mdpi.com

The development of catalysts that are not only heterogeneous but also easily separable through non-traditional means is another frontier. Magnetic nanocatalysts, for example, consist of catalytic nanoparticles (like palladium) supported on a magnetic core (such as Fe₃O₄). mdpi.com This design allows for the simple and efficient recovery of the catalyst from the reaction mixture using an external magnet, preventing the loss of valuable catalyst material and allowing for multiple reuse cycles with sustained high efficiency. mdpi.com Another approach involves embedding catalysts within a polymer matrix, such as polyethylene (B3416737) glycol (PEG), which can facilitate catalyst recovery and recycling. researchgate.net These strategies, focused on creating stable, easily separable, and reusable catalysts, are central to developing more sustainable and economical processes for reactions involving bromopropanoates. rsc.orgresearchgate.net

Exploration of Alternative Solvents and Reaction Media (e.g., Aqueous, Supercritical Fluids, Ionic Liquids)

The choice of solvent is critical in green chemistry, as traditional organic solvents are often volatile, toxic, and contribute significantly to industrial waste. researchgate.net Research has therefore focused on benign alternatives like water, supercritical fluids, and ionic liquids. tcichemicals.com

Supercritical Fluids (SCFs) Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as promising green solvents for chemical reactions like esterification. mrforum.com A substance becomes a supercritical fluid when its temperature and pressure exceed its critical point, endowing it with properties intermediate between a liquid and a gas. rsc.org scCO₂ is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization. mdpi.com Its "tunable" properties, which can be altered by adjusting pressure and temperature, allow for the optimization of reaction conditions. mrforum.com In lipase-catalyzed esterification reactions, the use of scCO₂ as a medium has shown significantly higher yields compared to solvent-free conditions or reactions using conventional organic solvents like hexane. mdpi.com Studies have also shown that scCO₂ can enhance conversion rates in ester synthesis compared to liquid-phase conditions. researchgate.net

Ionic Liquids (ILs) Ionic liquids are salts with melting points below 100°C that are gaining attention as green reaction solvents. libretexts.orgnih.gov Their key advantages include negligible vapor pressure, high thermal stability, and non-flammability. tcichemicals.com These properties reduce air pollution and hazards associated with volatile organic solvents. messiah.edu A significant benefit of ILs is the potential for easy product separation and catalyst recycling. tcichemicals.com Because many organic products have low solubility in certain ILs, they can be extracted, leaving the catalyst dissolved in the IL phase, which can then be reused. tcichemicals.comhelsinki.fi ILs can also act as both the solvent and a source of reagents; for example, ionic liquids with halide anions can serve as the halogen source in hydrohalogenation reactions. messiah.edu

The table below compares key features of different reaction media used in esterification and related syntheses.

Reaction MediumKey AdvantagesDisadvantagesRelevant Research Findings
Conventional Organic Solvents (e.g., Hexane) Good solvating power for many organic reactants.Often toxic, volatile, flammable, and environmentally harmful. mdpi.comCan reduce reaction yield in lipase-catalyzed esterification due to toxicity to the enzyme. mdpi.com
**Supercritical CO₂ (scCO₂) **Non-toxic, non-flammable, tunable properties, easy product separation. mrforum.commdpi.comRequires high-pressure equipment, which can be energy-intensive. researchgate.netSignificantly increased yield in lipase-catalyzed esterification from ~10% (in hexane) to 39.41%. mdpi.com Higher substrate conversion compared to liquid-phase conditions. researchgate.net
Ionic Liquids (ILs) Negligible vapor pressure, high thermal stability, potential for catalyst recycling. tcichemicals.commessiah.eduCan be expensive, potential for toxicity and biodegradability issues must be assessed. nih.govCan act as both solvent and reagent; facilitates easy separation and reuse of catalysts. tcichemicals.commessiah.edu
Aqueous Media Non-toxic, non-flammable, inexpensive, and environmentally benign.Limited solubility for many organic compounds; can promote hydrolysis in esterification. researchgate.netOften requires co-solvents or specialized catalysts to be effective for organic reactions. libretexts.org

Process Intensification through Techniques such as Microwave Irradiation

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. mdpi.com One of the key technologies for achieving this is microwave-assisted organic synthesis. ajrconline.org

The synthesis of ester compounds, including those structurally related to this compound, has been shown to benefit significantly from microwave assistance. For example, in the synthesis of isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate, the final esterification step was dramatically enhanced. scispace.comgeneseo.edu Compared to conventional heating, microwave irradiation reduced the reaction time from 10 hours to just 25 minutes, while simultaneously increasing the product yield from 75.6% to 87.1%. scispace.comgeneseo.edu Similarly, the synthesis of isopropyl salicylate (B1505791) using microwave irradiation has been reported to be faster and result in higher yields compared to traditional heating methods. researchgate.net These findings highlight the potential of microwave technology to make the production of esters like this compound significantly more efficient and sustainable. researchgate.net

The following table provides a comparison of conventional heating versus microwave irradiation for the synthesis of a related isopropyl ester.

Heating MethodReaction TimeProduct YieldReference
Conventional Heating 10 hours75.6% geneseo.edu, scispace.com
Microwave Irradiation 25 minutes87.1% geneseo.edu, scispace.com

Conclusion and Future Research Directions

Synthesis of Isopropyl 3-Bromopropanoate (B1231587): Current State and Remaining Challenges

The synthesis of 3-bromopropionate esters, including the isopropyl variant, has traditionally been approached via two main pathways. The first involves the direct esterification of 3-bromopropionic acid with the corresponding alcohol, such as isopropanol (B130326), typically catalyzed by strong acids. google.com The second common method is the addition of hydrogen bromide (HBr) to an acrylate (B77674) ester. google.com

However, both of these classical methods present significant challenges, particularly for industrial-scale production. The 3-bromopropionic acid route often starts from raw materials like acrylic acid or acrylonitrile, which require treatment with aqueous hydrobromic acid, leading to the generation of substantial waste liquid or salts. google.com The hydrogen bromide addition method is hampered by the hazardous nature of HBr gas, which is highly corrosive, toxic, and difficult to transport and store, often necessitating its in-situ generation. google.com

Recent innovations have aimed to overcome these limitations. A significant advancement is the development of a "one-pot" synthesis method. google.com This approach utilizes acetyl bromide as a bromine source, which reacts with an alcohol solvent (isopropanol) to generate hydrogen bromide in situ. This HBr then undergoes a 1,4-addition reaction with an acrylate compound to yield the desired Isopropyl 3-bromopropanoate. google.com This method is not only procedurally simpler but also more environmentally benign, as the by-products can be recovered, minimizing waste. google.com

Despite these advances, challenges remain. Key areas for future research include:

Catalyst Development: The exploration of novel, milder, and more selective catalysts for the hydrobromination of isopropyl acrylate could enhance efficiency and reduce by-product formation.

Green Chemistry Metrics: A thorough analysis and optimization of current synthetic routes based on green chemistry principles, such as atom economy and E-factor, are needed to improve sustainability.

Process Intensification: The development of continuous flow synthesis processes could offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch methods.

Synthesis Method Description Advantages Challenges
3-Bromopropionic Acid Esterification 3-bromopropionic acid is reacted with isopropanol in the presence of an acid catalyst. google.comUtilizes readily available starting materials.Generates significant waste from the preparation of the acid precursor. google.com
Hydrogen Bromide Addition Hydrogen bromide gas is added across the double bond of isopropyl acrylate. google.comDirect addition to the acrylate.HBr gas is corrosive, toxic, and difficult to handle safely on a large scale. google.com
One-Pot Acetyl Bromide Method Acetyl bromide reacts with isopropanol to form HBr in situ, which then reacts with an acrylate. google.comFewer steps, reduced waste, and potential for by-product recycling. google.comRequires careful control of reaction conditions to manage the in-situ generation of HBr.

Future Outlook on its Role in Diverse Synthetic Methodologies

This compound is a versatile intermediate poised for broader application in organic synthesis. The labile carbon-bromine bond provides a reactive handle for a wide array of nucleophilic substitution reactions. This versatility allows for the introduction of numerous functional groups, making it a valuable precursor for complex molecules.

A Chinese patent highlights that the bromine atom can be readily displaced by nucleophiles such as iodide, fluoride (B91410), nitro groups, azides, thiols, cyanides, hydroxides, and alkoxides, thereby generating a diverse library of functionalized propanoates. google.com This reactivity is fundamental to its expanding role in several key areas:

β-Amino Acid Synthesis: As building blocks for peptidomimetics and biologically active natural products, β-amino acids are of significant interest. This compound serves as an excellent electrophile for the synthesis of β-amino acid derivatives through substitution reactions with various nitrogen nucleophiles.

Heterocyclic Chemistry: The compound can be used as a three-carbon synthon in the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals. Its bifunctional nature (ester and alkyl halide) allows for cyclization reactions to form lactones or participation in multi-step sequences to build more complex heterocyclic systems.

Polymer Chemistry: The bromo-ester functionality can be exploited in polymer synthesis. For instance, it can act as an initiator or a functional monomer in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers with pendant reactive groups that can be further modified, leading to functional materials. Research into related compounds like isopropyl 2-cyano-3-phenyl-2-propenoates, which are used in copolymerization, suggests the potential for this compound derivatives in creating novel polymers. nih.gov

The future will likely see its use in domino and multicomponent reactions, where its dual functionality can be leveraged to rapidly build molecular complexity in a single, efficient step, aligning with the modern drive for sustainable chemical synthesis. dergipark.org.tr

Potential for Novel Applications in Emerging Fields of Chemical Science

Beyond traditional organic synthesis, the unique properties of this compound and its derivatives open doors to applications in cutting-edge areas of chemical science.

Materials Science: The ability to incorporate this molecule into polymer chains is particularly promising. Polymers containing the isopropyl group, such as poly(N-isopropylacrylamide), are known for their temperature-responsive properties, exhibiting a lower critical solution temperature (LCST). dergipark.org.trnih.gov By analogy, polymers derived from this compound could be designed as "smart" materials. These materials could find use in creating responsive hydrogels, sensors, or controlled-release systems for drug delivery, where changes in temperature trigger a physical or chemical response. nih.gov

Medicinal Chemistry and Drug Discovery: The propanoate scaffold is a common feature in biologically active molecules. The β-lactone ring, a key pharmacophore in lipase (B570770) inhibitors like Orlistat, is structurally related to cyclized propanoate derivatives. wikipedia.org this compound can serve as a starting point for the synthesis of novel small-molecule libraries for high-throughput screening. Its fragments could be incorporated into new chemical entities targeting a range of biological targets, from enzymes involved in metabolic diseases to proteins implicated in cancer. wikipedia.org

Chemical Biology: As a reactive probe, derivatives of this compound could be designed to covalently label the active sites of enzymes, such as serine hydrolases. This would enable activity-based protein profiling (ABPP) to study enzyme function and identify new drug targets.

Interdisciplinary Research Opportunities and Perspectives

The full potential of this compound will be unlocked through collaborative, interdisciplinary research that bridges traditional chemistry with other scientific domains.

Computational Chemistry: Theoretical studies can provide deep insights into the reactivity and properties of this compound. For example, computational models have been used to investigate the thermo-kinetic aspects of the pyrolysis of the related compound, isopropyl bromoacetate. nih.gov Similar studies on this compound could predict its decomposition pathways, reaction kinetics, and the stability of intermediates. This predictive power can guide experimental design, saving time and resources in the development of new synthetic methods and applications.

Chemical Engineering: The transition of the novel synthesis methods for this compound from the lab to industrial production requires collaboration with chemical engineers. Research into reactor design, process optimization for continuous flow systems, and efficient separation techniques will be crucial for making its synthesis economically viable and sustainable on a large scale.

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity and mild reaction conditions, aligning with green chemistry goals. Future research could explore the enzymatic resolution of racemic this compound or the use of enzymes to catalyze its conversion into chiral building blocks. This would be particularly valuable for the synthesis of enantiomerically pure pharmaceuticals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.